molecular formula C16H10ClF3N4O B2499113 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone CAS No. 478041-19-9

1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone

Cat. No. B2499113
CAS RN: 478041-19-9
M. Wt: 366.73
InChI Key: JQNNJPVXVGUWOU-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring through a 1,2,3-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are diverse and can involve various types of organic reactions . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .

Scientific Research Applications

Chemical Synthesis and Process Development
The compound 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone, due to its complex structure, is involved in intricate synthesis processes. For example, the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to a similar compound. This process is critical for developing antifungal medications and involves several steps like diastereomeric salt resolution and synthetic routes to pyrimidine partners (Butters et al., 2001).

Antimicrobial and Antioxidant Applications
The compound is also involved in the creation of new series of 1,2,3-triazolyl chalcone derivatives, showcasing potential antimicrobial, antioxidant, and anti-cancer activities. These compounds are synthesized via a Claisen–Schmidt reaction approach and are characterized by various methods like IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis. This demonstrates the compound's relevance in developing novel therapies against infections and cancer (Bhat et al., 2016).

Corrosion Inhibition
Interestingly, derivatives of this compound, like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been studied as corrosion inhibitors for mild steel in hydrochloric acid environments. This application is critical in industrial contexts where protecting infrastructure from corrosion is paramount. The inhibitor's efficiency, characterized by techniques like NMR and FTIR, and studied through methods like weight loss measurements and SEM, shows the versatility of the compound in industrial applications (Jawad et al., 2020).

Mechanism of Action

Future Directions

The use of TFMP derivatives is expected to grow, with many novel applications anticipated to be discovered in the future . They are becoming increasingly important in the development of new agrochemicals, pharmaceuticals, and functional materials .

properties

IUPAC Name

1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazol-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O/c1-9(25)10-2-4-12(5-3-10)24-8-14(22-23-24)15-13(17)6-11(7-21-15)16(18,19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNNJPVXVGUWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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